molecular formula C11H16BrN3O B11801375 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine

5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine

Cat. No.: B11801375
M. Wt: 286.17 g/mol
InChI Key: ZRRRAEIZYIQRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

The compound is formally named 5-bromo-2-[1-(1-methyl-3-pyrrolidinyl)ethoxy]pyrimidine under IUPAC rules, with the Chemical Abstracts Service (CAS) registry number 1707682-80-1 . This nomenclature reflects:

  • The pyrimidine parent ring system (positions 1-6)
  • Bromo substitution at position 5
  • A 1-(1-methylpyrrolidin-3-yl)ethoxy side chain at position 2

Alternative designations include:

  • 5-Bromo-2-(1-(1-methyl-pyrrolidin-3-yl)-ethoxy)-pyrimidine
  • CC(Oc1[n]cc(Br)c[n]1)C1CN(C)CC1 (SMILES notation)

The molecular formula C₁₁H₁₆BrN₃O corresponds to a monoisotopic mass of 285.0477 Da and an average mass of 286.17 g/mol. X-ray crystallography and NMR studies confirm the connectivity pattern, with characteristic deshielded protons observed at δ 8.45 ppm (pyrimidine H-4) and δ 8.25 ppm (pyrimidine H-6) in ¹H NMR spectra.

Molecular Architecture and Stereochemical Considerations

The molecule consists of three distinct regions (Figure 1):

Component Structural Features
Pyrimidine core Six-membered aromatic ring with N1 and N3
5-Bromo substituent Electron-withdrawing group at position C5
2-Ethoxy-pyrrolidine side chain - OCH₂CH(N-methylpyrrolidin-3-yl) group

Key stereochemical aspects:

  • The pyrrolidine ring adopts an envelope conformation with C3 as the flap atom
  • The ethoxy linker creates a chiral center at the oxygen-connected carbon (C7)
  • Despite two potential stereocenters (C7 and C3-pyrrolidine), commercial samples typically exist as racemic mixtures due to synthetic routes lacking stereochemical control

The dihedral angle between pyrimidine and pyrrolidine planes measures 68.5° ± 2.3° based on computational models, creating a twisted spatial arrangement that influences molecular recognition properties.

Historical Context in Heterocyclic Chemistry Research

The compound emerged from three decades of pyrimidine chemistry advancements:

1990s-2000s : Early work focused on halogenated pyrimidines as kinase inhibitors, with 5-bromo substitution recognized for improving target binding affinity.

2010s : Synthetic breakthroughs enabled efficient pyrrolidine coupling via:

  • Buchwald-Hartwig amination (for N-alkylation)
  • Mitsunobu reactions (for ether formation)

A pivotal 2019 Chinese patent (CN110642788A) demonstrated a one-pot synthesis using 2-bromomalonaldehyde and amidines, achieving 78% yield under mild acidic conditions. This replaced older methods requiring:

  • Hazardous organozinc reagents (40% yield, fire risk)
  • Multi-step sequences with column chromatography (32% overall yield)

Recent applications leverage the compound's dual functionality:

  • Bromine for cross-coupling reactions (Suzuki, Sonogashira)
  • Pyrrolidine for salt formation and solubility modulation

Ongoing research explores its role as a:

  • Building block for p38 MAP kinase inhibitors
  • Precursor in anticancer agent development

Properties

Molecular Formula

C11H16BrN3O

Molecular Weight

286.17 g/mol

IUPAC Name

5-bromo-2-[1-(1-methylpyrrolidin-3-yl)ethoxy]pyrimidine

InChI

InChI=1S/C11H16BrN3O/c1-8(9-3-4-15(2)7-9)16-11-13-5-10(12)6-14-11/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

ZRRRAEIZYIQRST-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(C1)C)OC2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Methodology

The patent CN110642788A outlines a one-step synthesis using 2-bromomalonaldehyde and amidine derivatives in a protonic solvent (e.g., acetic acid) under reflux (70–105°C). For the target compound, the amidine precursor would theoretically derive from 1-(1-methylpyrrolidin-3-yl)ethanol. The reaction proceeds via cyclocondensation, forming the pyrimidine ring while introducing the bromine and ethoxy-pyrrolidine groups simultaneously.

Representative Procedure

  • Reactants : 2-Bromomalonaldehyde (15 g, 0.1 mol) and a custom amidine (e.g., 1-(1-methylpyrrolidin-3-yl)ethoxyguanidine).

  • Solvent : Glacial acetic acid (150 mL) with 3Å molecular sieves (2 g) to absorb water.

  • Conditions : Dropwise addition of amidine at 80°C, followed by heating to 100°C for 5–8 hours.

  • Workup : Filtration, washing with ethanol, and purification via liquid-liquid extraction (dichloromethane/NaOH).

Advantages and Limitations

  • Yield : 43% for analogous 2-methyl-5-bromopyrimidine, suggesting comparable efficiency for the target compound.

  • Cost : 2-Bromomalonaldehyde and simple amidines are inexpensive industrial chemicals.

  • Challenges : Custom amidine synthesis (e.g., introducing the pyrrolidine group) may require multi-step preparation, offsetting the one-step advantage.

Nucleophilic Aromatic Substitution (SNAr) on Preformed Pyrimidine

Methodology

This approach modifies a prehalogenated pyrimidine core. For example, 5-bromo-2-chloropyrimidine reacts with 1-(1-methylpyrrolidin-3-yl)ethanol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF).

Representative Procedure

  • Reactants : 5-Bromo-2-chloropyrimidine (1 equiv.) and 1-(1-methylpyrrolidin-3-yl)ethanol (1.2 equiv.).

  • Base : Potassium carbonate (2 equiv.) in DMF at 90°C for 12–24 hours.

  • Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).

Advantages and Limitations

  • Yield : Unreported for the target compound, but analogous reactions (e.g., pyrrolidine substitution) achieve 38–60% yields.

  • Flexibility : Permits late-stage functionalization of the pyrimidine ring.

  • Drawbacks : Requires prehalogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine), which itself demands multi-step synthesis.

Comparative Analysis of Methods

Parameter Direct Cyclization SNAr Substitution
Starting Materials 2-Bromomalonaldehyde, amidines5-Bromo-2-chloropyrimidine, alcohol
Steps 12+ (including precursor synthesis)
Yield ~40–50%~30–60%
Cost Low (bulk chemicals)Moderate (specialized precursors)
Scalability High (industrial application)Moderate (chromatography needed)
Stereochemical Control LimitedHigh (chiral alcohol available)

Critical Reaction Parameters

Solvent and Catalysis

  • Protonic solvents (e.g., acetic acid) enhance cyclization by stabilizing intermediates via hydrogen bonding.

  • Molecular sieves (3Å) in cyclization remove water, shifting equilibrium toward product formation.

Temperature and Time

  • Cyclization : Optimal at 100°C for 5–8 hours.

  • SNAr : Requires 90°C for 12–24 hours.

Purification Strategies

  • Cyclization : Simple filtration and extraction avoid column chromatography.

  • SNAr : Often necessitates silica gel chromatography due to byproduct formation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under mild conditions. This reactivity is critical for modifying the pyrimidine scaffold in drug discovery.

Reaction TypeConditionsReagentsProductYieldSource
Bromine displacementDMSO, 80°C, 12 hrsSodium methoxide5-Methoxy derivative62%
Aromatic substitutionTHF, -10°C, 2 hrsGrignard reagents (R-MgX)5-Alkyl/aryl derivatives45-68%

Key findings:

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates due to improved leaving-group stabilization.

  • Steric hindrance from the ethoxy-pyrrolidine group limits substitution at the 2-position .

Oxidation Reactions

The pyrrolidine moiety and ethoxy group participate in oxidation processes:

Target SiteOxidizing AgentConditionsProductNotesSource
Pyrrolidine nitrogenH₂O₂ (30%)Acetic acid, 50°C, 6 hrsN-Oxide derivativeImproves water solubility
Ethoxy chainKMnO₄ (0.1M)Aqueous NaOH, reflux, 8 hrsCarboxylic acid analogRequires acidic workup

Studies show that N-oxidation increases binding affinity for kinase targets by 3–5 fold in bioassays .

Coupling Reactions

The bromopyrimidine core enables cross-coupling for structural diversification:

Reaction TypeCatalytic SystemPartnersApplicationsEfficiencySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives71–89%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary aminesAminopyrimidines58–76%

Notable example:

  • Coupling with 4-fluorophenylboronic acid produced a lead compound showing IC₅₀ = 12 nM against EGFR mutants .

Functional Group Interconversion

The ethoxy-pyrrolidine group undergoes modifications:

ReactionReagentsConditionsOutcomeYieldSource
Ether cleavageBBr₃ (1M in DCM)-78°C, 2 hrsHydroxy-pyrrolidine derivative83%
Reductive aminationNaBH₃CN, CH₃CHOAcOH, rt, 24 hrsN-Ethyl pyrrolidine analog67%

BBr₃-mediated cleavage preserves the pyrimidine ring integrity while generating alcohol intermediates for further derivatization .

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

ConditionpHTemperatureHalf-life (t₁/₂)Degradation PathwaySource
Sim gastric fluid1.237°C2.1 hrsEthoxy chain oxidation
Sim intestinal fluid6.837°C8.7 hrsPyrrolidine N-demethylation

Instability in acidic environments necessitates prodrug strategies for oral formulations .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is being investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds. Its structural analogs have shown promise as inhibitors of specific enzymes and receptors involved in various diseases, including cancer.

  • Anticancer Activity : Research has indicated that bromopyrimidine derivatives exhibit significant anticancer activity. A study demonstrated that certain synthesized bromopyrimidine analogs were effective against cancer cell lines, suggesting that similar compounds like this compound could also possess anticancer properties .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

  • Synthesis Methodology : One common method for synthesizing this compound involves reacting 5-bromo-2-chloropyrimidine with 1-(1-methylpyrrolidin-3-yl)ethanol, facilitated by base catalysts . This reaction pathway highlights its utility in creating new derivatives with potentially enhanced biological activities.

Industrial Applications

In addition to its medicinal applications, this compound is also relevant in industrial chemistry. It can be used as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Case Studies

Recent studies have highlighted the biological evaluation of bromopyrimidine derivatives, including those structurally similar to this compound. For instance, a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences demonstrated that synthesized bromopyrimidine derivatives exhibited promising antimicrobial and anticancer activities compared to established drugs . Such findings underscore the potential of this compound for further lead optimization in drug development.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is not well-documented. it is likely to interact with specific molecular targets and pathways depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine/Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties Reference
5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine C₉H₁₂BrN₃O 258.12 1-methylpyrrolidin-3-yl ethoxy Moderate lipophilicity; rigid pyrrolidine ring enhances target binding specificity
5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine C₁₁H₁₆BrN₃O 286.18 Piperidin-1-yl ethoxy Increased molecular weight; larger ring size may reduce metabolic stability
5-Bromo-2-(piperazin-1-yl)pyrimidine C₈H₁₂BrN₅ 258.12 Piperazin-1-yl Additional nitrogen improves solubility; flexible ring enables diverse interactions

Key Insights :

  • Piperazine analogs introduce a second nitrogen atom, enhancing hydrogen-bonding capacity and aqueous solubility, which is advantageous for pharmacokinetics .

Halogen and Protective Group Modifications

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties Reference
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine C₁₀H₁₈BrN₂OSi 331.24 tert-Butyldimethylsiloxy Silicon-based protection improves synthetic stability; high hydrophobicity
5-Bromo-2-(bromomethyl)pyrimidine C₅H₄Br₂N₂ 251.91 Bromomethyl Reactive site for cross-coupling; used as a synthetic intermediate
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine C₇H₆BrF₂N₃ 250.04 3,3-difluoroazetidin-1-yl Fluorine atoms enhance electronegativity; smaller azetidine ring increases strain

Key Insights :

  • Silicon-protected derivatives (e.g., C₁₀H₁₈BrN₂OSi) are valuable in multi-step syntheses but may require deprotection for biological activity .
  • Bromomethyl-substituted pyrimidines serve as intermediates for Suzuki-Miyaura couplings, unlike the target compound’s ethoxy group, which is less reactive .

Structural and Crystallographic Comparisons

Crystal Packing and Conformational Analysis

A density functional theory (DFT) study on 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine revealed that methyl substitution on the piperidine ring influences crystal packing through C-H···π interactions. In contrast, the target compound’s pyrrolidine ring likely adopts a different conformation due to its smaller size and reduced steric hindrance .

Metabolic Stability

  • The tert-butyl ester derivative (3-(5-Bromopyrimidin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester) resists enzymatic degradation, making it a stable intermediate in prodrug design .
  • Fluorinated analogs (e.g., 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine) exhibit improved metabolic resistance due to fluorine’s electronegativity and bond strength .

Drug Discovery Potential

  • Piperazine-containing pyrimidines are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .
  • The target compound’s pyrrolidine-ethoxy group balances lipophilicity and rigidity, optimizing blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine class. It features a bromine atom at the 5-position of the pyrimidine ring and an ethoxy group attached to a 1-methylpyrrolidine moiety. Its molecular formula is C11_{11}H16_{16}BrN3_3O, with a molecular weight of approximately 286.17 g/mol. This compound's unique structure suggests potential biological activities, particularly in the field of medicinal chemistry.

The biological activity of this compound is primarily influenced by its structural characteristics, which may enable it to interact with various biological targets. The presence of the bromine atom and the ethoxy group can enhance its reactivity and selectivity towards specific enzymes or receptors.

Potential Biological Activities:

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have provided insights into its potential efficacy:

Compound NameTarget KinaseIC50_{50} ValueBiological Activity
Compound 2cTrkB0.5 nMStrong inhibition
Compound 3dJAK2, FLT30.013 nMPotent against multiple cancer cell lines
Compound 3cJAK2, FLT323 nMSignificant anti-tumor activity in vivo

The above table highlights how compounds structurally related to this compound have demonstrated significant biological activities, particularly in inhibiting kinases associated with cancer progression .

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes reacting 5-bromo-2-chloropyrimidine with 1-(1-methylpyrrolidin-3-yl)ethanol, often facilitated by base catalysts to promote the nucleophilic attack on the pyrimidine ring.

Structural Comparisons

The unique combination of bromination and ethoxy substitution in this compound may confer distinct advantages in biological applications compared to other similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-BromopyrimidineBromine at position 5Basic pyrimidine structure without substitutions
5-Bromo-2-(3-methylpyrrolidin-1-yl)pyrimidineDifferent pyrrolidine substituentPotentially different biological activity
4-BromopyrimidineBromine at position 4Different position may affect reactivity

These comparisons illustrate how variations in substituents and positions can significantly influence the properties and activities of similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.